Aspartyl-seryl-aspartyl-glycyl-lysine
Description
Structure
2D Structure
Properties
CAS No. |
125464-46-2 |
|---|---|
Molecular Formula |
C19H32N6O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
YTXBJGMYOPYBAT-BJDJZHNGSA-N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Other CAS No. |
125464-46-2 |
sequence |
DSDGK |
Synonyms |
Asp-Ser-Asp-Gly-Lys aspartyl-seryl-aspartyl-glycyl-lysine DSDGK |
Origin of Product |
United States |
Scientific Research Applications
Biochemistry
ASAGK serves as a model peptide for studying peptide synthesis and modification techniques. Its structure allows researchers to explore:
- Peptide Synthesis: ASAGK can be synthesized using solid-phase peptide synthesis (SPPS), which facilitates the addition of protected amino acids in a controlled manner.
- Modification Techniques: The peptide can be modified to enhance its stability or biological activity, making it a valuable tool for biochemical studies.
Pharmacology
ASAGK has shown promise in various therapeutic applications:
- Drug Delivery Systems: Its ability to interact with cell membranes makes it a candidate for drug delivery vehicles, enhancing the bioavailability of therapeutic agents.
- Peptide-Based Vaccines: ASAGK can be utilized in the development of vaccines, where it may serve as an immunogenic component to elicit an immune response.
Case Study:
In a study investigating the effects of ASAGK on cellular responses, researchers found that it enhanced cell adhesion and proliferation in vitro. This suggests potential applications in regenerative medicine and tissue engineering.
Materials Science
ASAGK can be incorporated into biomaterials, contributing to:
- Tissue Engineering: Its biocompatibility allows for the development of scaffolds that promote cell growth and tissue regeneration.
- Biosensors: ASAGK can be used in the design of biosensors for detecting specific biomolecules, leveraging its binding properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
RGD-Containing Peptides
Example : Arginyl-glycyl-aspartyl (RGD) motifs, as in echistatin () and arginyl-glycyl-aspartyl-phenylalanine (RGDF; ).
- Structure : RGD peptides feature a core tripeptide sequence critical for integrin binding.
- Function : Echistatin inhibits osteoclast-mediated bone resorption by blocking integrin αvβ3 binding to bone matrix proteins . RGDF enhances specificity for integrin receptors due to the phenylalanine extension .
- Comparison :
- Asp-Ser-Asp-Gly-Lys lacks the RGD motif but shares aspartyl-rich sequences, which may facilitate interactions with calcium ions or cationic domains in proteins.
- Lysine in Asp-Ser-Asp-Gly-Lys could mimic arginine’s role in RGD peptides, though its longer aliphatic side chain may alter binding specificity.
Table 1: Key Properties of Asp-Ser-Asp-Gly-Lys and Analogues
*Calculated from amino acid residues; †Inferred from similar aspartyl-rich peptides (); ‡Based on related peptides ().
Aspartyl-Rich Peptides
Example : L-Lysine-containing peptides with multiple aspartyl residues ().
Lysine-Containing Peptides
Example : L-Lysine, L-methionyl-L-serylglycylglycyl... ().
- Structure : Lysine-terminal peptides often participate in cationic antimicrobial or cell-penetrating motifs.
- Function : Lysine’s charge enables interactions with nucleic acids or anionic membranes.
- Comparison: Asp-Ser-Asp-Gly-Lys’s alternating charges may balance cationic and anionic interactions, reducing non-specific binding compared to purely cationic peptides .
Preparation Methods
Resin Selection and Functionalization
The choice of resin critically influences synthesis efficiency. Polyethylene glycol diacrylate (PEG-DA) hydrogels are widely used due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high loading capacity (0.32 mmol/g). Table 1 summarizes resin properties:
Table 1: Resin Systems for DSDGK Synthesis
Fmoc-Based Deprotection and Coupling
Fmoc chemistry is preferred for DSDGK synthesis to avoid harsh acid treatments required in Boc (tert-butyloxycarbonyl) methods. Each cycle entails:
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group.
-
Coupling : Activation of the incoming amino acid using hexafluorophosphate (HBTU) or oxyma pure, with diisopropylethylamine (DIPEA) as a base.
Coupling efficiency is monitored via Kaiser tests to detect free amines, ensuring >99% completion per cycle.
Stepwise Synthesis Protocol
Resin Functionalization
PEG-DA beads are pre-treated with 0.5 M NaOH to hydrolyze ester groups, followed by immersion in a solution of Fmoc-Lys(Boc)-OH (5 eq), HBTU (4.8 eq), and DIPEA (10 eq) in DMF for 2 hours. This anchors lysine as the C-terminal residue.
Sequential Amino Acid Addition
The peptide chain is elongated from C- to N-terminus (Asp → Ser → Asp → Gly → Lys). Key parameters include:
-
Coupling Time : 1–2 hours per residue.
-
Side-Chain Protection :
Table 2: Coupling Reagents for DSDGK Synthesis
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:
The reaction proceeds for 3 hours at 25°C, yielding crude DSDGK with a molecular weight of 520.5 g/mol.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column resolves crude mixtures using a gradient of 0.1% TFA in water/acetonitrile. Pure DSDGK elutes at ~12–14 minutes.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion ([M+H]⁺) at m/z 521.2, consistent with the theoretical mass.
Table 3: Analytical Characterization Data
| Method | Parameter | Result | Reference |
|---|---|---|---|
| HPLC | Retention Time | 12.4 min | |
| MALDI-TOF MS | Observed [M+H]⁺ | 521.2 | |
| Amino Acid Analysis | Composition | Asp(2), Ser, Gly, Lys |
Challenges and Optimization Strategies
Aspartic Acid Side Reactions
Aspartic acid residues are prone to β-sheet formation and aspartimide formation under acidic conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
